Deoxydihydroartemisinin Acetate
Description
Deoxydihydroartemisinin Acetate (CAS No. 90935-12-9) is a semi-synthetic derivative of artemisinin, a sesquiterpene lactone with potent antimalarial activity. This compound is characterized by the acetylation of the hydroxyl group in the deoxydihydroartemisinin structure, enhancing its stability and bioavailability. Analytical standards for this compound include high-performance liquid chromatography (HPLC), mass spectrometry (MS), and proton nuclear magnetic resonance (¹H-NMR) data, ensuring rigorous quality control for research and pharmaceutical applications .
Structurally, this compound retains the core peroxide bridge critical for antimalarial activity but differs from parent artemisinin derivatives through the absence of specific oxygen moieties and the addition of an acetyl group. These modifications influence its pharmacokinetic properties, such as solubility and metabolic resistance .
Properties
CAS No. |
90935-12-9 |
|---|---|
Molecular Formula |
C₁₇H₂₆O₅ |
Molecular Weight |
310.39 |
Synonyms |
[2S-(2α,3β,3aα,6α,6aα,9α,10aβ,10bα)]-Decahydro-3,6,9-trimethyl-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-2-ol Acetate; (2S,3R,3aS,6R,6aS,9S,10aR,10bR)-Decahydro-3,6,9-trimethyl-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-2-ol 2-Acetate; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Deoxydihydroartemisinin Acetate typically involves the reduction of artemisinin to dihydroartemisinin, followed by acetylation. The reduction is often carried out using sodium borohydride in methanol or ethanol . The acetylation step involves reacting dihydroartemisinin with acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Deoxydihydroartemisinin Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can further modify the compound, potentially enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acetic anhydride and other acylating agents are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various acetylated and deacetylated derivatives, each with unique pharmacological profiles .
Scientific Research Applications
Deoxydihydroartemisinin Acetate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other artemisinin derivatives.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool in cell biology research.
Medicine: this compound is investigated for its antimalarial properties and potential use in treating other parasitic infections.
Mechanism of Action
The mechanism of action of Deoxydihydroartemisinin Acetate involves the cleavage of endoperoxide bridges by iron, producing free radicals. These free radicals cause oxidative stress, damaging biological macromolecules within the target cells. In the case of malaria parasites, this leads to the disruption of mitochondrial function and membrane integrity, ultimately causing cell death . The compound also modulates immune responses, enhancing the body’s ability to fight infections .
Comparison with Similar Compounds
4α,6β-Dihydroxy-1-deoxy-10-deoxoartemisinin (Compound 6)
5α-Hydroxy-1-deoxy-10-deoxoartemisinin (Compound 7)
- Molecular Formula : C₁₅H₂₄O₄
- Key Data : HR-ESI-MS at m/z 269.1756 [M + H]⁺; ¹H-NMR shows a singlet for the C-5α hydroxyl proton (δ 2.15) .
- Comparison : The absence of both the acetyl group and the peroxide bridge in Compound 7 results in significantly reduced antimalarial efficacy, highlighting the necessity of the peroxide moiety for activity .
Dihydroartemisinin Tetrahydrofuran Acetate
- Key Feature : Incorporates a tetrahydrofuran ring and an acetate group.
- Comparison : This analogue shares the acetyl modification with this compound but introduces a tetrahydrofuran moiety, which may alter metabolic stability and tissue distribution .
Non-Artemisinin Acetate Derivatives
Diosgenin Acetate (CAS 1061-54-7)
- Molecular Formula : C₂₉H₄₄O₄
- Comparison : A steroidal saponin derivative, Diosgenin Acetate is structurally unrelated to artemisinin but shares the acetate functional group. Its primary applications are in steroid synthesis and anti-inflammatory research, contrasting with this compound’s antimalarial focus .
Dehydroepiandrosterone Acetate
- Molecular Formula : C₁₉H₂₆O₃
- Comparison : A steroid hormone derivative, this compound illustrates how acetylation enhances the stability of hydroxyl-bearing molecules. However, its pharmacological role in endocrine regulation diverges entirely from artemisinin-based therapeutics .
Key Analytical and Pharmacological Differences
Research Findings
- Synthetic Modifications : this compound’s acetyl group improves metabolic stability compared to hydroxylated analogues like Compound 6, as evidenced by prolonged half-life in pharmacokinetic studies .
- Antimalarial Efficacy : Retaining the peroxide bridge is critical; analogues lacking this feature (e.g., Compound 7) show negligible activity .
- Structural Insights: ¹H-NMR and HR-ESI-MS data confirm the successful acetylation of Deoxydihydroartemisinin, distinguishing it from non-acetylated impurities and derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
